1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine
Overview
Description
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Scientific Research Applications
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its fluorinated groups enhance its binding affinity to biological targets, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.
1-(2-Trifluoromethylphenyl)piperazine: Similar to the compound , this derivative has applications in forensic chemistry and toxicology.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound is used in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.
The unique combination of a fluorine atom and a trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F4N2 |
---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-8(11(13,14)15)2-1-3-9(10)17-6-4-16-5-7-17/h1-3,16H,4-7H2 |
InChI Key |
YFNKATBJXGBNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2F)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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